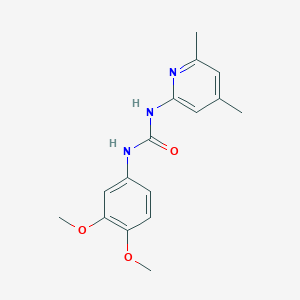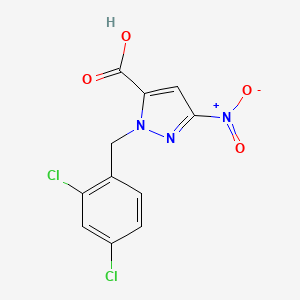![molecular formula C14H13N3 B5776905 4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5776905.png)
4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. In
Scientific Research Applications
4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, 4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine has been found to exhibit anti-viral activity against various viruses including herpes simplex virus and human immunodeficiency virus.
Mechanism of Action
The exact mechanism of action of 4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in various cellular processes such as inflammation, cell proliferation, and apoptosis.
Biochemical and physiological effects:
4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to induce apoptosis in cancer cells. Additionally, 4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine has been found to inhibit the replication of various viruses including herpes simplex virus and human immunodeficiency virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine in lab experiments is its ability to exhibit various biological activities. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, the synthesis of this compound can be achieved through various methods. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound.
Future Directions
There are several future directions for the research on 4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine. One area of research is the development of analogs of this compound with improved biological activities and reduced toxicity. Another area of research is the investigation of the exact mechanism of action of this compound. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, the potential therapeutic applications of this compound in various diseases such as cancer and viral infections should be further explored.
In conclusion, 4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that exhibits various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. The synthesis of this compound can be achieved through various methods. Further research is needed to determine the toxicity profile, mechanism of action, and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine can be achieved through various methods. One of the most common methods involves the reaction of 2-aminopyridine with acetylacetone and benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The yield of this compound can range from moderate to high depending on the reaction conditions.
properties
IUPAC Name |
4,6-dimethyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-8-10(2)15-14-12(9)13(16-17-14)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHTXCYWMYZSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)
![2-[(2,4-dimethylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5776832.png)


![N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide](/img/structure/B5776865.png)
![[4-(aminosulfonyl)phenyl]methylene diacetate](/img/structure/B5776872.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5776875.png)
![N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide](/img/structure/B5776890.png)
![6-ethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5776898.png)


![methyl 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5776925.png)
